molecular formula C8H12N2O B13800827 [4-(Hydrazinylmethyl)phenyl]methanol CAS No. 750554-83-7

[4-(Hydrazinylmethyl)phenyl]methanol

Cat. No.: B13800827
CAS No.: 750554-83-7
M. Wt: 152.19 g/mol
InChI Key: NIDUHRRYGGOSIS-UHFFFAOYSA-N
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Description

[4-(Hydrazinylmethyl)phenyl]methanol: is an organic compound with the molecular formula C8H12N2O. It is characterized by the presence of a hydrazinylmethyl group attached to a phenyl ring, which is further connected to a methanol group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Hydrazinylmethyl)phenyl]methanol typically involves the reaction of 4-formylphenylmethanol with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete conversion. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often incorporating advanced purification methods such as distillation or high-performance liquid chromatography (HPLC) to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and other reducing agents.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed:

Scientific Research Applications

Chemistry: [4-(Hydrazinylmethyl)phenyl]methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science .

Biology: In biological research, this compound is used to study enzyme interactions and as a probe for investigating biochemical pathways. Its hydrazinyl group makes it a useful tool for labeling and detecting biomolecules .

Medicine: Its unique structure allows for the exploration of new pharmacophores and drug candidates .

Industry: In industrial applications, this compound is used in the production of specialty chemicals, dyes, and polymers. Its reactivity and versatility make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of [4-(Hydrazinylmethyl)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

    [4-(Aminomethyl)phenyl]methanol: Similar structure but with an aminomethyl group instead of a hydrazinyl group.

    [4-(Methylamino)phenyl]methanol: Contains a methylamino group, offering different reactivity and applications.

    [4-(Hydroxymethyl)phenyl]methanol: Features a hydroxymethyl group, used in different synthetic routes and applications.

Uniqueness: [4-(Hydrazinylmethyl)phenyl]methanol is unique due to its hydrazinyl group, which provides distinct reactivity and binding properties. This makes it particularly useful in the synthesis of hydrazine derivatives and in applications requiring specific interactions with biological targets.

Properties

CAS No.

750554-83-7

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

[4-(hydrazinylmethyl)phenyl]methanol

InChI

InChI=1S/C8H12N2O/c9-10-5-7-1-3-8(6-11)4-2-7/h1-4,10-11H,5-6,9H2

InChI Key

NIDUHRRYGGOSIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNN)CO

Origin of Product

United States

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